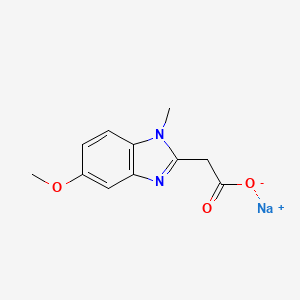
sodium2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate: is a chemical compound with the molecular formula C11H12N2O3Na It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate typically involves the following steps:
Formation of the Benzodiazole Core: The initial step involves the synthesis of the benzodiazole core by reacting o-phenylenediamine with formic acid or its derivatives under reflux conditions.
Methoxylation: The next step involves the introduction of a methoxy group at the 5-position of the benzodiazole ring. This can be achieved by reacting the benzodiazole intermediate with methanol in the presence of a suitable catalyst.
Methylation: The methyl group is introduced at the 1-position of the benzodiazole ring using methyl iodide and a base such as potassium carbonate.
Acetylation: The final step involves the introduction of the acetate group at the 2-position of the benzodiazole ring. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a base.
Neutralization: The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the benzodiazole ring.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of esters or amides.
科学的研究の応用
Chemistry:
Catalysis: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Fluorescent Probes: Its benzodiazole core can be modified to create fluorescent probes for biological imaging.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
類似化合物との比較
- Sodium 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfinyl}-1H-1,3-benzodiazol-1-ide
- 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Comparison:
- Structural Differences: While these compounds share the benzodiazole core, they differ in the substituents attached to the core. These differences influence their chemical reactivity and biological activity.
- Unique Properties: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is unique due to its specific combination of methoxy, methyl, and acetate groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H11N2NaO3 |
|---|---|
分子量 |
242.21 g/mol |
IUPAC名 |
sodium;2-(5-methoxy-1-methylbenzimidazol-2-yl)acetate |
InChI |
InChI=1S/C11H12N2O3.Na/c1-13-9-4-3-7(16-2)5-8(9)12-10(13)6-11(14)15;/h3-5H,6H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChIキー |
DIWJHUKFNMQPLD-UHFFFAOYSA-M |
正規SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















